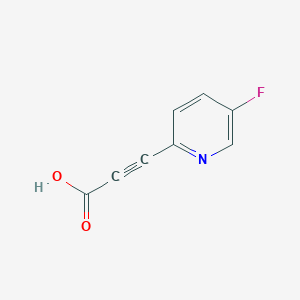

![molecular formula C10H8F2N2O2 B2746185 methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate CAS No. 1336890-32-4](/img/structure/B2746185.png)

methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the molecular formula C10H8F2N2O2 . It has a molecular weight of 226.18 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a melting point of 74-75 degrees Celsius . It is a powder at room temperature and is typically stored under normal conditions .Scientific Research Applications

Fluorinated Imidazoles and Benzimidazoles

Imidazoles and benzimidazoles are privileged scaffolds that are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The compound “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” falls under this category and could potentially be used in the development of new pharmaceuticals and agrochemicals .

Anti-histamine Drugs

The imidazole-containing essential amino acid histidine is the precursor of histamine. Histidine and histamine play critical roles in many physiological functions. Anti-histamine drugs are popular allergy medications . Given its imidazole core, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially be used in the development of new anti-histamine drugs .

Organic Reactions Catalyst

Imidazole-based ligands and N-heterocyclic carbenes have shown remarkable catalytic effects on many organic reactions . Therefore, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially be used as a catalyst in organic reactions .

Material Science

Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area . Given its fluoro-functionalized imidazole core, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially be used in the development of new materials .

Lithium Battery Technology

2-Trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) shows promising results in rechargeable lithium battery technology . Given its similar structure, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially be used in the development of new lithium battery technologies .

Synthesis of Imidazo[1,5-a]pyrimidines

Imidazo[1,5-a]pyrimidines are structural analogs (isosteres) of purine bases, e.g., adenine and guanine, and have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen activated protein kinase inhibitors for treatment of rheumatoid arthritis, or antibacterial agents . “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially be used in the synthesis of new imidazo[1,5-a]pyrimidines .

Safety and Hazards

Future Directions

The future directions for the use of this compound would depend on its specific applications. Imidazole compounds are widely used in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially find use in these or other areas.

properties

IUPAC Name |

methyl 2-(difluoromethyl)-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSQSNRYTWUFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2746104.png)

![1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2746106.png)

![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2746108.png)

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2746110.png)

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)

![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)

![3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile](/img/structure/B2746125.png)